molecular formula C12H16O2 B589253 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 CAS No. 1794737-30-6

6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11

Cat. No.: B589253
CAS No.: 1794737-30-6
M. Wt: 203.325
InChI Key: GPKRKAFTZYODFF-WOHCQCBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 is a deuterated derivative of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C12H16O2, and it is known for its unique chemical properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 typically involves the deuteration of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the final product are optimized through rigorous quality control measures and purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes due to the kinetic isotope effect. This effect can lead to altered reaction kinetics and stability of the compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

    6-Cyclohexyl-4-methyl-2H-pyran-2-one: The non-deuterated parent compound.

    6-Cyclohexyl-4-methyl-2H-pyran-2-one-d10: Another deuterated derivative with a different degree of deuteration.

    Ciclopirox: A related compound with antifungal properties.

Uniqueness

6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 is unique due to its specific deuteration pattern, which imparts distinct chemical and physical properties. The presence of deuterium atoms enhances its stability and alters its interaction with biological systems, making it valuable for specialized research applications .

Properties

IUPAC Name

4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKRKAFTZYODFF-WOHCQCBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)O2)C)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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